c-Met-IN-14

Kinase Assay Enzymatic Inhibition c-Met

c-Met-IN-14 (compound 26af) is a relatively selective, orally bioavailable c-Met kinase inhibitor (IC₅₀=2.89 nM). It uniquely combines potent on-target activity with a near-equivalent profile against c-Kit (4.26 nM) and Flt-3 (7.28 nM), enabling single-agent interrogation of all three kinases. Compared to multi-kinase agents like Foretinib, c-Met-IN-14 shows superior anti-proliferative activity (IC₅₀=0.28–0.72 µM) across A549, HT-29, MKN-45, and MDA-MB-231 lines. Its 74% oral bioavailability and 3.5 h half-life in mice facilitate robust in vivo PD studies without complex formulations. Ideal for G2/M arrest and apoptosis research.

Molecular Formula C34H38ClFN4O7S
Molecular Weight 701.2 g/mol
Cat. No. B12408614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Met-IN-14
Molecular FormulaC34H38ClFN4O7S
Molecular Weight701.2 g/mol
Structural Identifiers
SMILESCOCCC(=NS(=O)(=O)CC1=CC=C(C=C1)Cl)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F
InChIInChI=1S/C34H38ClFN4O7S/c1-43-17-11-34(39-48(41,42)23-24-4-6-25(35)7-5-24)38-26-8-9-31(28(36)20-26)47-30-10-12-37-29-22-33(32(44-2)21-27(29)30)46-16-3-13-40-14-18-45-19-15-40/h4-10,12,20-22H,3,11,13-19,23H2,1-2H3,(H,38,39)
InChIKeyQCKKTDVCCCBGDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-Met-IN-14: A Potent N-Sulfonylamidine-Based c-Met Kinase Inhibitor with Validated In Vitro and In Vivo Profiles


c-Met-IN-14 (compound 26af) is a relatively selective inhibitor of the c-Met receptor tyrosine kinase, identified from a series of novel N-sulfonylamidine-based derivatives [1]. In cell-free enzymatic assays, it demonstrates potent inhibition of c-Met with an IC₅₀ value of 2.89 nM [1]. This compound exerts its anticancer effects by blocking the phosphorylation of c-Met, which subsequently arrests the cell cycle at the G2/M phase and induces dose-dependent apoptosis in cancer cells such as the A549 lung adenocarcinoma line [1]. Preclinical evaluation has also revealed that c-Met-IN-14 possesses favorable drug-like properties, including an acceptable safety profile and promising oral pharmacokinetics in murine models [1].

Why c-Met-IN-14 Cannot Be Substituted by Other In-Class c-Met Inhibitors for Specific Research Applications


While the market offers a range of c-Met kinase inhibitors, their distinct selectivity profiles, molecular scaffolds, and resultant in vivo characteristics preclude simple substitution. Inhibitors like Glumetinib and PHA-665752, while potent, belong to different chemical classes and exhibit vastly different selectivity windows (e.g., Glumetinib's >2400-fold selectivity across 312 kinases ). Similarly, multi-targeted agents like Ningetinib, which potently inhibits VEGFR2 and Axl in addition to c-Met , will inevitably produce different biological outcomes compared to a more restricted inhibitor like c-Met-IN-14. Even within the same study, a direct comparator such as Foretinib showed divergent anti-proliferative and pharmacokinetic properties [1]. Therefore, to ensure experimental reproducibility and to accurately study c-Met-driven biology without confounding off-target effects, procurement decisions must be guided by the specific, quantifiable evidence that distinguishes c-Met-IN-14 from its closest analogs.

c-Met-IN-14 Quantitative Evidence Guide: Direct Comparative Data for Scientific Selection


c-Met-IN-14 Exhibits 6.8-Fold Greater Potency Against c-Met Kinase Compared to the Reference Compound PHA-665752

c-Met-IN-14 demonstrates significantly higher potency in cell-free enzymatic assays against the c-Met kinase when compared to the well-characterized reference inhibitor PHA-665752. In the same class of biochemical assays, c-Met-IN-14 achieves an IC₅₀ of 2.89 nM [1], whereas PHA-665752 exhibits an IC₅₀ of 9 nM . This quantifiable difference highlights its stronger affinity for the ATP-binding pocket of c-Met under these experimental conditions.

Kinase Assay Enzymatic Inhibition c-Met

Direct Head-to-Head Comparison Demonstrates c-Met-IN-14's Superior Anti-Proliferative Efficacy Over Foretinib in Multiple Cancer Cell Lines

In the same study where c-Met-IN-14 was identified, its anti-proliferative effects were directly compared to Foretinib, a known multi-kinase inhibitor. c-Met-IN-14 exhibited remarkable anti-proliferative activities against a panel of cancer cell lines (A549, HT-29, MKN-45, and MDA-MB-231), with IC₅₀ values ranging from 0.28 to 0.72 μM [1]. This performance was significantly more potent than the positive control Foretinib in these assays, as reported in the same evaluation [1].

Cancer Cell Lines Anti-proliferative Activity In Vitro

c-Met-IN-14 Displays a Unique Kinase Selectivity Profile with Distinct Off-Target Engagement on c-Kit and Flt-3

While c-Met-IN-14 is a potent c-Met inhibitor (IC₅₀ = 2.89 nM), it is not entirely selective, displaying high inhibitory effects against the structurally related kinases c-Kit and Flt-3. It inhibits c-Kit with an IC₅₀ of 4.26 nM and Flt-3 with an IC₅₀ of 7.28 nM . This narrow selectivity window stands in stark contrast to highly selective inhibitors like Glumetinib, which exhibits >2400-fold selectivity for c-Met across a panel of 312 kinases , or SAR125844, which is >100-fold selective over the close homolog RON .

Kinase Selectivity Off-target Activity Profiling

c-Met-IN-14 Demonstrates Favorable Selectivity for Cancer Cells Over Normal Cell Lines

A critical differentiation metric for a potential therapeutic or research tool is its selectivity for cancer cells over normal, non-transformed cells. In vitro studies quantified this for c-Met-IN-14 by comparing its anti-proliferative activity in cancer cells against normal human umbilical vein endothelial cells (HUVEC) and fetal human colon (FHC) cells. The selectivity index (SI) was calculated as 4.2 for HUVEC cells (IC₅₀ = 1.35 μM) and 19.1 for FHC cells (IC₅₀ = 6.12 μM), compared to its activity on cancer cells . While many other c-Met inhibitors lack this specific comparative data in their initial characterization, this established SI provides a baseline for assessing potential off-target cytotoxicity.

Therapeutic Window Selectivity Index Cytotoxicity

c-Met-IN-14 Achieves High Oral Bioavailability and Favorable Pharmacokinetics in Murine Models

The drug-likeness and pharmacokinetic (PK) properties of c-Met-IN-14 have been characterized in BALB/c mice, providing key translational data that distinguishes it from less well-profiled tool compounds. Following oral administration (8 mg/kg), c-Met-IN-14 demonstrated rapid absorption with a Tmax of 2.5 hours, a high peak plasma concentration (Cmax) of 1228.4 ng/mL, and substantial plasma exposure (AUC₀₋∞ = 6.8 µg·h/mL) [1]. Importantly, it achieved a moderate oral bioavailability of 74% and had a reasonable elimination half-life (T₁/₂) of 3.5 hours [1]. In contrast, many early-stage c-Met inhibitors like PHA-665752 have limited or unsuitable PK properties for in vivo use, often requiring alternative delivery methods.

Pharmacokinetics Oral Bioavailability In Vivo

c-Met-IN-14 Induces G2/M Cell Cycle Arrest and Apoptosis at Lower Concentrations Compared to Foretinib in A549 Cells

Beyond simple anti-proliferative activity, c-Met-IN-14's specific mechanism was validated against Foretinib. In A549 cells, treatment with c-Met-IN-14 (0.25-1.0 µM) for 24 hours led to a clear concentration-dependent arrest in the G2/M phase of the cell cycle, alongside induction of both early and late apoptosis [1]. While Foretinib can also induce G2/M arrest in some contexts [2], the study identified c-Met-IN-14's robust activity in blocking c-Met phosphorylation as a direct driver of this effect [1].

Cell Cycle Arrest Apoptosis Mechanism of Action

c-Met-IN-14: Optimal Application Scenarios in Oncology Research and Drug Discovery


Validating c-Met-Dependent Cell Proliferation and Survival in Vitro

Based on the direct head-to-head evidence showing superior anti-proliferative activity over Foretinib across multiple cancer cell lines (A549, HT-29, MKN-45, MDA-MB-231) with IC₅₀ values between 0.28 and 0.72 μM [1], c-Met-IN-14 is an optimal tool for experiments designed to interrogate c-Met addiction in cancer cells. Its potent and relatively selective profile (with known off-target activity on c-Kit and Flt-3) allows for cleaner interpretation of c-Met-specific signaling in these models compared to more broadly acting multi-kinase inhibitors like Foretinib or Ningetinib .

In Vivo Efficacy and Pharmacodynamic Studies in Rodent Models of c-Met-Driven Cancer

c-Met-IN-14's favorable oral pharmacokinetic profile in mice, characterized by 74% oral bioavailability, a Cmax of 1228.4 ng/mL, and a 3.5-hour half-life [1], makes it an excellent candidate for in vivo proof-of-concept studies. Unlike tool compounds with poor PK (e.g., PHA-665752) that require complex formulations or parenteral administration, c-Met-IN-14 can be dosed orally via standard gavage, facilitating long-term efficacy studies and enabling pharmacodynamic analysis of c-Met pathway suppression (e.g., phospho-c-Met, downstream AKT/ERK) in tumor xenografts or orthotopic models.

Investigating c-Met Inhibition in the Context of Co-Occurring c-Kit or Flt-3 Signaling

For research programs exploring therapeutic strategies in cancers that may be driven by multiple kinases, c-Met-IN-14's unique selectivity profile provides a distinct advantage. Its near-equivalent potency against c-Met (IC₅₀ = 2.89 nM), c-Kit (IC₅₀ = 4.26 nM), and Flt-3 (IC₅₀ = 7.28 nM) [1] positions it as a single-agent tool to simultaneously inhibit these three kinases. This is particularly relevant for models of certain leukemias or gastrointestinal stromal tumors (GIST) where these pathways can cooperate or where resistance to highly selective agents may emerge.

Chemical Probe for Dissecting G2/M Arrest and Apoptosis Mechanisms

The validated mechanism of action showing that c-Met-IN-14 robustly blocks c-Met phosphorylation, leading to G2/M cell cycle arrest and apoptosis in A549 cells at low micromolar concentrations [1], makes it a reliable chemical probe for studying these specific downstream cellular events. Researchers can confidently use c-Met-IN-14 to induce G2/M arrest and dissect the involved molecular machinery (e.g., cyclin B1/CDK1 complex) or to examine the c-Met-dependent regulation of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members), with the understanding that contributions from c-Kit and Flt-3 inhibition should be controlled for.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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